1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O2 It is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethoxy-4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and triggering various biochemical and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar in structure but lacks the ethoxy group.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Contains two trifluoromethoxyphenyl groups and is used in similar applications.
Uniqueness
1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
[3-ethoxy-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-15-8-5-6(14-13)3-4-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
YDRUFHQZYLIVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NN)OC(F)(F)F |
Origin of Product |
United States |
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